Emodin-8-o-beta-gentiobioside

Vue d'ensemble

Description

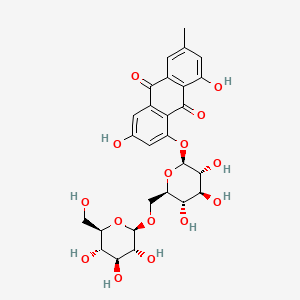

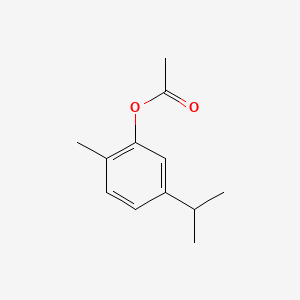

Emodin-8-o-beta-gentiobioside is a naturally occurring compound that belongs to the anthraquinone family. It is commonly found in a variety of plants, including Rheum palmatum, Polygonum multiflorum, and Cassia obtusifolia. This compound has been the subject of extensive research in recent years, due to its potential therapeutic applications in a variety of diseases.

Applications De Recherche Scientifique

Neuroprotective Effects

Emodin-8-O-beta-D-glucoside, derived from Polygonum cuspidatum, exhibits neuroprotective effects against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage. This compound has demonstrated its ability to cross the blood-brain barrier, reduce neurological deficit scores, decrease cerebral infarction areas, and modulate oxidative stress parameters such as superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels. These findings suggest its potential in treating neurological conditions related to oxidative stress and excitotoxicity (Wang, Zhang, Ma, & Liu, 2007).

Wound Healing Properties

Emodin has been found to enhance cutaneous wound healing in rats. Applied topically, it promotes the repair of excisional wounds through mechanisms involving increased hydroxyproline content and tensile strength. This effect is partly attributed to the modulation of the transforming growth factor-beta (TGF-beta) signaling pathway and regulation of Smad proteins, indicating its potential in improving wound healing processes (Tang, Yin, Yang, & Shan, 2007).

Anticancer Activity

Research indicates that emodin exhibits anti-cancer properties, affecting various cancer cell lines, including cervical cancer. It induces apoptosis in cancer cells through mechanisms such as caspase-9 activation and poly(ADP-ribose) polymerase cleavage. The compound's interaction with multiple molecular targets involved in cancer progression makes it a potential candidate for anti-cancer therapy (Srinivas et al., 2003).

Anti-Inflammatory Effects

Emodin demonstrates significant anti-inflammatory effects in various models, including mastitis and other inflammatory disorders. It modulates inflammatory cytokines and pathways, such as NF-kappaB and MAPKs, suggesting its potential as a therapeutic agent for inflammatory diseases (Li et al., 2013).

Osteoblast Differentiation

Emodin accelerates osteoblast differentiation, indicating its potential use in bone health. It activates the phosphatidylinositol 3-kinase (PI3K) pathway and upregulates bone morphogenetic protein-2 (BMP-2) gene expression, suggesting its role in preventing osteoporosis and promoting bone health (Lee, Shin, Min, & Kim, 2008).

Propriétés

IUPAC Name |

1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-8-2-10-16(12(30)3-8)21(34)17-11(18(10)31)4-9(29)5-13(17)40-27-25(38)23(36)20(33)15(42-27)7-39-26-24(37)22(35)19(32)14(6-28)41-26/h2-5,14-15,19-20,22-30,32-33,35-38H,6-7H2,1H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWCIUJVWYETGQ-ONMHTNRHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216681 | |

| Record name | Emodin-8-o-beta-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66466-22-6 | |

| Record name | Emodin-8-O-beta-gentiobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066466226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodin-8-o-beta-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMODIN-8-O-.BETA.-GENTIOBIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2DPV427KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029375.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(4-amino-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B3029377.png)

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-](/img/structure/B3029385.png)